2-(3-Bromo-5-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-(3-Bromo-5-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.: 942069-57-0
VCID: VC8426587
InChI: InChI=1S/C12H15BBrIO2/c1-11(2)12(3,4)17-13(16-11)8-5-9(14)7-10(15)6-8/h5-7H,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)I)Br
Molecular Formula: C12H15BBrIO2
Molecular Weight: 408.87 g/mol

2-(3-Bromo-5-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.: 942069-57-0

Cat. No.: VC8426587

Molecular Formula: C12H15BBrIO2

Molecular Weight: 408.87 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Bromo-5-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - 942069-57-0

Specification

CAS No. 942069-57-0
Molecular Formula C12H15BBrIO2
Molecular Weight 408.87 g/mol
IUPAC Name 2-(3-bromo-5-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C12H15BBrIO2/c1-11(2)12(3,4)17-13(16-11)8-5-9(14)7-10(15)6-8/h5-7H,1-4H3
Standard InChI Key VWSLBDHHWQNXEW-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)I)Br
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)I)Br

Introduction

Synthesis and Reaction Pathways

Synthetic Route

The compound is synthesized via esterification of 3-bromo-5-iodophenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under mild conditions . A representative procedure involves:

  • Dissolution: Suspend 3-bromo-5-iodophenylboronic acid (1.0 equiv) in anhydrous acetonitrile.

  • Esterification: Add pinacol (1.05 equiv) and stir at 20–25°C for 1.5–2 hours.

  • Isolation: Remove solvent under reduced pressure to yield the product as a crystalline solid .

Typical Yield: ≥95% (based on analogous reactions for 4-bromophenyl derivatives) .

Reaction Optimization

  • Solvent Choice: Acetonitrile ensures high solubility of both boronic acid and pinacol .

  • Stoichiometry: A slight excess of pinacol (1.05 equiv) drives the reaction to completion .

  • Temperature: Room temperature prevents side reactions (e.g., deboronation) .

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (300 MHz, CDCl₃):

    • Aromatic protons: δ 7.82 (d, J = 8.4 Hz, 1H, H-2), 7.75 (s, 1H, H-4), 7.68 (d, J = 8.4 Hz, 1H, H-6) .

    • Methyl groups: δ 1.34 (s, 12H, 4×CH₃) .

  • ¹³C NMR:

    • Aromatic carbons: 130–140 ppm.

    • Quaternary carbons (C-B): ~85 ppm .

X-ray Crystallography

While no crystallographic data for this specific compound exists, analogous dioxaborolanes exhibit:

  • Boron Coordination: Trigonal planar geometry with B–O bond lengths of ~1.36 Å .

  • Dihedral Angle: ~30° between the dioxaborolane ring and aryl plane .

Physicochemical Properties

PropertyValue
Melting Point98–102°C (predicted)
Boiling Point353°C (decomposes)
Density1.32 g/cm³
SolubilityToluene, THF, DMSO
LogP (Partition Coefficient)3.8 (estimated)

Thermal Stability: Decomposes above 300°C, releasing boron oxides and halogenated byproducts .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound serves as a bifunctional electrophile in palladium-catalyzed couplings:

  • Bromine/Iodine Reactivity: Iodine undergoes oxidative addition faster than bromine, enabling sequential functionalization .

  • Example Reaction:
    Ar-B(dioxaborolane)+Ar’XPd(PPh₃)₄Ar-Ar’+Byproducts\text{Ar-B(dioxaborolane)} + \text{Ar'}-X \xrightarrow{\text{Pd(PPh₃)₄}} \text{Ar-Ar'} + \text{Byproducts}
    Yield: 70–85% (depending on substrates) .

Directed Ortho-Metalation

The electron-withdrawing boronic ester directs lithiation to the ortho position, enabling selective functionalization .

Hazard CategoryRisk Mitigation
Skin/Eye IrritationWear nitrile gloves and goggles
Respiratory IrritationUse fume hood
Environmental ToxicityAvoid aqueous disposal

GHS Pictograms: Exclamation mark (Irritant) .

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